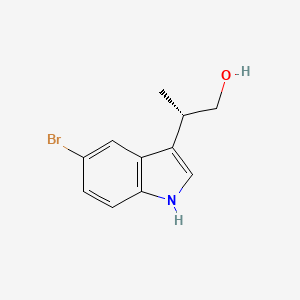

(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(5-bromo-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTZWBJAVHFDFQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing the Power of 5-Bromoindole: Chiral Building Blocks for Accelerated Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] The strategic introduction of a bromine atom at the 5-position transforms this common motif into a highly versatile and powerful building block for drug discovery. This guide provides an in-depth technical exploration of 5-bromoindole, focusing on its application in constructing chiral molecules. We will delve into the causality behind experimental choices in asymmetric synthesis, provide detailed, field-proven protocols for key transformations, and illustrate its strategic application through case studies, offering researchers a comprehensive resource to leverage this unique building block in their own discovery programs.

The Strategic Advantage of the 5-Bromoindole Scaffold

The utility of 5-bromoindole extends far beyond that of a simple halogenated heterocyclic compound. The bromine substituent at the C-5 position offers a dual advantage that is central to its role in modern drug discovery.

-

Modulation of Physicochemical Properties: The introduction of a bromine atom significantly alters the electronic properties of the indole ring.[1] This electron-withdrawing effect can influence pKa, hydrogen bonding capacity, and overall lipophilicity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles. Furthermore, bromination has been shown to enhance the biological activity of certain compounds compared to their non-halogenated analogues.[2]

-

A Versatile Synthetic Handle: The true power of the 5-bromo substituent lies in its exceptional versatility as a synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1][3] This allows for the late-stage introduction of diverse functional groups and the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.[1]

Caption: Synthetic versatility of the 5-bromoindole scaffold.

Architectures of Chirality: Asymmetric Synthesis with Indole Scaffolds

The construction of enantiomerically pure drug candidates is a critical objective in pharmaceutical development. Chiral indolines and related structures are prevalent in a vast number of biologically active molecules.[4] Catalytic asymmetric synthesis provides the most elegant and efficient means to access these chiral building blocks.

Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful method for producing chiral indolines from their indole precursors.[4] While early methods often required N-protection of the indole, recent advances have focused on the more challenging hydrogenation of unprotected indoles.

A highly effective approach utilizes an Iridium-based catalyst system with a chiral bisphosphine-thiourea ligand (ZhaoPhos).[4] This system demonstrates high reactivity and excellent stereoselective control for a wide range of aryl- and alkyl-substituted unprotected indoles.[4] The success of this method lies in the dual activation mechanism where the transition metal activates the substrate while the Brønsted acidic nature of a cocatalyst or ligand feature activates the N-H bond.

Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts alkylation of the indole nucleus at the C3 position is a fundamental C-C bond-forming reaction. Rendering this reaction asymmetric provides direct access to chiral 3-substituted indoles. Chiral Brønsted acids, particularly those derived from BINOL (e.g., phosphoric acids), have emerged as exceptional organocatalysts for this transformation.[5]

For instance, the domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by a chiral phosphoric acid, yields complex tricyclic benzo[cd]indole structures with high diastereo- and enantioselectivity.[5] These products serve as valuable precursors for ergot alkaloids.[5] The catalyst operates by coordinating with the electrophile, creating a chiral environment that directs the nucleophilic attack from a specific face of the indole.

Comparison of Asymmetric Methodologies

| Methodology | Catalyst Type | Typical Substrate | Key Advantages | Yield Range | ee Range | Reference |

| Asymmetric Hydrogenation | Iridium/Chiral Ligand (e.g., ZhaoPhos) | 2,3-Disubstituted Indoles | High efficiency, broad substrate scope, tolerates unprotected indoles. | 75-99% | 86-99% | [4] |

| Transfer Hydrogenation | Chiral Brønsted Acid | 3H-Indoles | Metal-free, mild conditions, high enantioselectivity. | up to 98% | up to 97% | [6] |

| Domino Friedel-Crafts | Chiral Phosphoric Acid (e.g., TRIP) | 4-Substituted Indoles & Nitroethene | Constructs complex polycyclic systems in one step. | Good | Very Good | [5] |

| F-C with α-Alkylidene Imides | Copper/BOX Complex | Indoles & Imides | Sustainable (solvent-free ball milling possible). | Excellent | up to 91:9 er | [7] |

Field-Proven Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following methodologies are presented as self-validating systems for key transformations involving 5-bromoindole.

Protocol 3.1: Synthesis of 5-Bromoindole via Sulfonate Intermediate

This robust, multi-step synthesis is a common industrial route that avoids some of the regioselectivity issues of direct bromination.[8]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

-

Prepare a solution of 100 g of sodium bisulfite in 300 mL of water in a suitable flask.

-

In a separate flask, dissolve indole in a minimal amount of an appropriate solvent.

-

Add the indole solution to the sodium bisulfite solution with vigorous stirring.

-

Continue stirring the mixture overnight at room temperature.

-

Collect the resulting light tan solid by vacuum filtration, wash thoroughly with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

-

Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

-

Add 30 g of the sodium indoline-2-sulfonate from the previous step to the suspension.

-

Stir the mixture at 70°C for 1 hour, then increase the temperature to 90°C and hold for 2 hours.

-

Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with acetic anhydride followed by ether. The crude product can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

-

Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C.

-

While maintaining the temperature below 5°C, add 40 g of bromine dropwise with vigorous stirring.

-

Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional hour.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the red color of excess bromine disappears.

-

Make the solution strongly basic by adding 50% NaOH solution and heat to reflux for 2 hours to hydrolyze the acetyl and sulfonate groups.

-

Cool the mixture, and the 5-bromoindole product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography.

Caption: Troubleshooting logic for the synthesis of 5-bromoindole.[8]

Protocol 3.2: Copper-Catalyzed Halogen Exchange: 5-Bromoindole to 5-Chloroindole

This protocol demonstrates the utility of the bromo-substituent as a leaving group to install other halogens, which can be crucial for tuning electronic properties or accessing different coupling reactions.[9]

-

Reaction Setup: In a dry round-bottom flask, combine 5-bromoindole (1.0 eq) and cuprous chloride (CuCl, 1.2 eq).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heating: Heat the reaction mixture to 150-180°C and maintain for 4-6 hours with continuous magnetic stirring. Monitor reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing aqueous ammonia (20-25%) and stir for 30 minutes to dissolve copper salts.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like chloroform or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-chloroindole.

Case Studies: 5-Bromoindole Derivatives in Action

The true measure of a building block is its successful application in the synthesis of high-value, biologically active molecules. 5-bromoindole derivatives have proven instrumental in several therapeutic areas.

-

Oncology - Kinase Inhibitors: The indole scaffold is a common feature in kinase inhibitors. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers.[10][11] Molecular docking studies have shown strong binding energies for these compounds within the EGFR active site, and in vitro assays confirmed their antiproliferative activity against cancer cell lines.[10][11]

-

Neurodegenerative Disease - GSK-3 Inhibitors: Glycogen Synthase Kinase 3 (GSK-3) is a critical enzyme implicated in diseases such as Alzheimer's and diabetes.[3] 5-Bromoindole is a recognized intermediate in the synthesis of potent GSK-3 inhibitors, highlighting its importance in developing treatments for neurological conditions.[3][12]

-

Antimicrobial Agents: Derivatives of 5-bromoindole have demonstrated a broad spectrum of antimicrobial activity.[1] Specifically, 5-bromoindole-2-carboxamides have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

Conclusion and Future Outlook

The 5-bromoindole scaffold is a testament to the power of strategic halogenation in medicinal chemistry. Its unique combination of modulated electronic properties and unparalleled synthetic flexibility makes it an indispensable tool for the modern drug hunter. The ability to readily engage in cross-coupling reactions provides a platform for rapid library synthesis and SAR exploration, while its core structure is amenable to a host of powerful asymmetric transformations for creating chiral drug candidates. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and enantioselective catalysis, the utility and application of 5-bromoindole chiral building blocks are set to expand even further, solidifying their role in the discovery of next-generation therapeutics.

References

- Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.

- Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (2026, February 12). DC Chemicals.

- Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607.

- Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025, November 20). Journal of the American Chemical Society. ACS Publications.

- Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. (2015, October 21). Angewandte Chemie International Edition. PMC.

- 5-Bromoindole. (n.d.). Chem-Impex.

- Asymmetric catalytic concise synthesis of 3-(3-indolomethyl)-oxindoles for the construction of trigolute analogs. (n.d.). Chemical Communications. RSC Publishing.

- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. (2022, July 5). CCS Chemistry. Chinese Chemical Society.

- Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Anticancer Agents in Medicinal Chemistry, 23(11), 1336–1348. PubMed.

- 5-Bromoindole | Chemical Intermediate. (n.d.). MedchemExpress.com.

- 5-Bromoindole: luminescence properties and its application. (2025, February 21). ChemicalBook.

- Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (n.d.). Google Patents.

- Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. (2025, December). BenchChem.

- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23). ResearchGate.

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016, July 28). ResearchGate.

- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC.

- How to Prepare 5-Bromoindole and Its Derivatives?. (2022, May 30). Guidechem.

- 5-Bromoindole synthesis. (n.d.). ChemicalBook.

- common side reactions in the synthesis of 5-Bromoindole. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. nbinno.com [nbinno.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 7. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol from (S)-Roche ester

An In-Depth Guide to the Stereoselective Synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol from (S)-Roche Ester

Abstract

This technical guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, a valuable chiral building block in medicinal chemistry. Leveraging the enantiopure starting material, (S)-Roche ester, this protocol details a robust three-step sequence: activation of the chiral precursor, regioselective C3-alkylation of 5-bromoindole, and final reduction to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, detailed experimental procedures, and critical insights into reaction mechanisms and optimization.

Introduction: Strategic Value of the Target Molecule

The indole nucleus is a cornerstone of pharmacologically active compounds.[1][2] Specifically, functionalized indoles bearing a stereocenter are of paramount importance in the development of novel therapeutics. The target molecule, (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, embodies three key features for drug discovery:

-

A Privileged Indole Scaffold: Essential for biological activity across numerous targets.

-

A Stereodefined Side Chain: The (S)-configuration introduces chirality, which is critical for selective interaction with biological macromolecules.

-

A Versatile Bromine Handle: The bromine atom at the C5 position serves as a versatile point for diversification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries.

Our synthetic strategy begins with (S)-Roche ester (ethyl (S)-3-hydroxy-2-methylpropanoate), a cost-effective and enantiomerically pure building block derived from the chiral pool.[3][4] This approach ensures the direct transfer of stereochemistry into the final product, obviating the need for chiral resolution or asymmetric synthesis.

Synthetic Strategy: A Convergent and Efficient Approach

A retrosynthetic analysis reveals a logical disconnection at the C3-position of the indole ring, leading back to 5-bromoindole and a three-carbon chiral electrophile derived from (S)-Roche ester.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Synthesis of (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate (Chiral Electrophile)

Scientific Rationale: The hydroxyl group of the (S)-Roche ester is a poor leaving group. To facilitate the subsequent nucleophilic attack by the electron-rich indole ring, it must be converted into an excellent leaving group. Tosylates are ideal for this purpose due to their high reactivity and stability under typical storage conditions. The reaction is performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (S)-Roche ester (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tosylate as a colorless oil.

Table 1: Reagent Quantities for Tosylation

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| (S)-Roche Ester | C₆H₁₂O₃ | 132.16 | 1.0 | (e.g., 5.00 g) |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.2 | (e.g., 8.65 g) |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | (e.g., 5.74 mL) |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | (e.g., 190 mL) |

Step 2: C3-Alkylation of 5-Bromoindole

Scientific Rationale: The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack. [5]This reaction is a Friedel-Crafts alkylation. While N-alkylation can be a competing pathway, C3-alkylation is often favored with bulky electrophiles or in the presence of a Lewis acid, which can coordinate to the indole nitrogen and further direct the electrophile to the C3 position. For this protocol, we employ zinc chloride (ZnCl₂) as a mild Lewis acid to promote the desired transformation.

Caption: Mechanism of C3 Friedel-Crafts Alkylation.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromoindole (1.2 eq) and anhydrous toluene (approx. 0.3 M).

-

Add anhydrous zinc chloride (ZnCl₂, 1.5 eq) and stir the suspension at room temperature for 20 minutes.

-

Add a solution of the (S)-ethyl 2-methyl-3-(tosyloxy)propanoate (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to isolate the desired C3-alkylated product.

Table 2: Reagent Quantities for C3-Alkylation

| Reagent | Formula | MW ( g/mol ) | Molar Eq. |

| Chiral Tosylate | C₁₃H₁₈O₅S | 286.34 | 1.0 |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 1.2 |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 1.5 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | Solvent |

Step 3: Reduction to (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol

Scientific Rationale: The final transformation requires the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this conversion. [6][7]Unlike sodium borohydride (NaBH₄), which is not sufficiently reactive to reduce esters, LAH is a powerful hydride donor that efficiently accomplishes this reduction. [8]The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water. The mechanism involves two hydride transfers: the first addition forms a tetrahedral intermediate which collapses to an aldehyde, and the second, rapid hydride addition reduces the aldehyde to the alcohol. [7][8][9] Experimental Protocol:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

-

Cool the LAH suspension to 0 °C using an ice-water bath.

-

Dissolve the (S)-ethyl 3-(5-bromo-1H-indol-3-yl)-2-methylpropanoate (1.0 eq) from the previous step in anhydrous THF.

-

Add the ester solution dropwise via the addition funnel to the stirred LAH suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back down to 0 °C.

-

CAUTION: Exothermic reaction. Perform the following quench slowly and carefully. Sequentially and dropwise, add water (volume equal to the mass of LAH used in g), followed by 15% aqueous NaOH (same volume), and finally water again (3 times the volume).

-

Stir the resulting granular white precipitate vigorously for 30 minutes.

-

Filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product, (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol.

Table 3: Reagent Quantities for LAH Reduction

| Reagent | Formula | MW ( g/mol ) | Molar Eq. |

| Indole-Ester Adduct | C₁₄H₁₆BrNO₂ | 326.19 | 1.0 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 2.5 |

| Tetrahydrofuran (anhydrous) | C₄H₈O | 72.11 | Solvent |

Characterization of the Final Product

The structure of the final product, (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, should be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a broad singlet for the indole N-H (~8.1 ppm), aromatic protons on the indole ring (doublets and a doublet of doublets between 7.0-7.8 ppm), a singlet for the C2-H (~7.0 ppm), multiplets for the CH₂OH and CH protons of the side chain, and a doublet for the methyl group.

-

¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the 8 carbons of the indole ring and the 3 carbons of the propanol side chain are expected. Key signals include the C-5 bearing the bromine (~113 ppm) and the carbon of the CH₂OH group (~65 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ and/or [M+Na]⁺, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

Conclusion and Future Applications

This application note details a reliable and efficient three-step synthesis of enantiomerically pure (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. The strategy relies on established, high-yielding transformations, beginning with the activation of a commercially available chiral starting material, followed by a regioselective C-C bond formation, and concluding with a robust reduction. The final product is a highly valuable intermediate for drug discovery, poised for further elaboration through cross-coupling chemistry at the C5 position or functionalization of the primary alcohol, enabling the exploration of new chemical space for advanced therapeutic candidates.

References

-

O'Hagan, D. (2000). The polyketide metabolites. Natural Product Reports, 17(5), 435-473. [Link]

-

Organic Chemistry Portal. (n.d.). Ester Reduction by Lithium Aluminium Hydride (LiAlH4). [Link]

-

University of Calgary. (n.d.). Reduction of Esters. [Link]

-

Chemistry Steps. (n.d.). Reduction of Esters. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. [Link]

-

ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

-

The Chemistry Net. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PubMed Central. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Interesting Organic Chemistry and Natural Products. (2014). Roche ester. [Link]

-

MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. JOCPR. [Link]

-

ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]

-

MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. [Link]

-

National Center for Biotechnology Information. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2010). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2001). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. PubMed. [Link]

-

MDPI. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Molecules. [Link]

-

Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Link]

-

Molbase. (n.d.). 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE Synthesis. [Link]

-

Crysdot. (n.d.). 2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one. [Link]

-

Columbia University. (2014). The Development and Application of a New Approach to the Rapid Synthesis of Polypropionate Stereotriads. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central. [Link]

-

YouTube. (2019). in the chemical literature: N-alkylation of an indole. [Link]

-

MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

-

MDPI. (n.d.). Synthesis of Indole Alkaloids. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quintus.mickel.ch [quintus.mickel.ch]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. benchchem.com [benchchem.com]

- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

Asymmetric synthesis of beta-branched indole alcohols

Application Note: Asymmetric Synthesis of -Branched Indole Alcohols

Methodology:Abstract

This application note details a robust protocol for the asymmetric synthesis of

Introduction & Mechanistic Rationale

The Synthetic Challenge

Tryptophol (indole-3-ethanol) derivatives are ubiquitous in drug discovery. However, introducing a chiral branch at the benzylic position (the carbon attached to the indole C3) is synthetically demanding due to the tendency of the electron-rich indole to undergo non-selective background reactions and the instability of the resulting chiral aldehydes.

The Solution: Iminium Activation

The most effective strategy to install this stereocenter is the Asymmetric Friedel-Crafts Alkylation of indoles with

Mechanistic Causality:

-

LUMO Lowering: The chiral amine catalyst condenses with the enal to form an iminium ion . This lowers the energy of the LUMO, activating the

-carbon toward nucleophilic attack. -

Stereocontrol: The bulky groups on the catalyst (e.g., tert-butyl, benzyl) shield one face of the iminium planar system, forcing the indole to attack from the Re or Si face exclusively.

-

Aromatization: Following C-C bond formation, the intermediate enamine hydrolyzes to regenerate the catalyst and release the chiral aldehyde, which is immediately reduced to the stable alcohol to prevent racemization.

Pathway Visualization

Figure 1: Mechanistic pathway for the organocatalytic synthesis of

Experimental Protocol

Reagents & Equipment

-

Substrate: Indole (1.0 equiv),

-Unsaturated Aldehyde (e.g., Crotonaldehyde, Cinnamaldehyde) (1.2 equiv). -

Catalyst: (2S,5S)-3-benzyl-2-(tert-butyl)imidazolidin-4-one (MacMillan Catalyst 1st Gen) or its TFA salt (0.10 – 0.20 equiv).

-

Solvent: CHCl

or THF/H -

Reductant: Sodium Borohydride (NaBH

) and Ethanol (EtOH). -

Analysis: Chiral HPLC (Daicel Chiralcel OD-H or AD-H columns).

Step-by-Step Methodology

Step 1: Asymmetric Conjugate Addition

-

Setup: To a flame-dried 20 mL amber vial equipped with a magnetic stir bar, add the Chiral Amine Catalyst (0.20 mmol, 20 mol%) and the solvent (CHCl

, 5.0 mL).-

Note: If using the free base catalyst, add 0.20 mmol of TFA or HCl (in dioxane) to form the active salt in situ.

-

-

Addition: Add the

-unsaturated aldehyde (1.2 mmol) to the vial. Stir for 5 minutes at room temperature to ensure iminium formation. -

Reaction: Add the Indole (1.0 mmol) in one portion.

-

Incubation: Seal the vial and stir at -10 °C to -20 °C for 12–24 hours.

-

Critical Control Point: Lower temperatures improve enantioselectivity (ee) by rigidifying the transition state, though reaction time may increase. Monitor conversion by TLC (active aldehyde spot vs. indole).

-

Step 2: In-Situ Reduction (One-Pot)

-

Quench/Dilution: Once the indole is consumed (>95% conversion), dilute the reaction mixture with Ethanol (5.0 mL).

-

Reduction: Cool the mixture to 0 °C. Add NaBH

(2.0 mmol) portion-wise over 5 minutes.-

Why: The intermediate chiral aldehyde is prone to racemization via enolization. Immediate reduction to the alcohol "locks in" the stereocenter.

-

-

Workup: Stir for 20 minutes. Quench with saturated aqueous NH

Cl (10 mL). Extract with CH -

Purification: Dry combined organics over Na

SO

Data Interpretation & Expected Results

The following table summarizes expected outcomes for various substrates using this protocol.

| Entry | Indole Substituent (R¹) | Enal Substituent (R²) | Yield (%) | ee (%) | Notes |

| 1 | H | Me (Crotonaldehyde) | 82 | 93 | Standard benchmark; rapid reaction. |

| 2 | 5-OMe | Me | 85 | 91 | Electron-rich indoles react faster. |

| 3 | 5-Br | Me | 76 | 94 | Electron-poor indoles require longer times (24-36h). |

| 4 | H | Ph (Cinnamaldehyde) | 70 | 90 | Steric bulk at |

| 5 | 2-Me | Me | 55 | 88 | Steric clash at C2 reduces reactivity significantly. |

Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis and reduction protocol.

Troubleshooting & Optimization

-

Low Enantioselectivity (<80% ee):

-

Cause: Temperature too high or water contamination (if using moisture-sensitive catalyst).

-

Fix: Lower temperature to -30 °C or -40 °C. Ensure solvent is anhydrous if using a non-aqueous catalyst system.

-

-

Low Conversion:

-

Cause: Deactivation of catalyst by indole (acid-base reaction) or poor solubility.

-

Fix: Add a co-catalyst (e.g., 2,4-dinitrobenzoic acid) to facilitate iminium turnover. Use 20 mol% catalyst loading.

-

-

Racemization:

-

Cause: Delayed reduction of the aldehyde intermediate.

-

Fix: Do not isolate the aldehyde. Perform the reduction immediately in the same vessel.

-

Safety & Compliance

-

Indoles: Generally irritants; handle with gloves.

-

Crotonaldehyde: Highly toxic and lachrymator. Handle exclusively in a fume hood.

-

Chloroform: Suspected carcinogen. Use DCM as an alternative if strictly necessary, though enantioselectivity may vary.

-

Waste: Dispose of halogenated solvents and heavy metal-free aqueous waste in appropriate streams.

References

-

Original Methodology (Organocatalysis): Austin, J. F.; MacMillan, D. W. C. "Enantioselective Organocatalytic Indole Alkylations." J. Am. Chem. Soc.[1][2]2002 , 124, 1172–1173. Link

-

Mechanistic Review: Bartoli, G.; Bencivenni, G.; Dalpozzo, R. "Organocatalytic Strategies for the Asymmetric Functionalization of Indoles." Chem. Soc. Rev.2010 , 39, 4449–4465. Link

-

Alternative Metal-Catalyzed Route: Evans, D. A.; Scheidt, K. A.; Fandrick, K. R.; Lam, H. W.; Wu, J. "Enantioselective Indole Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)copper(II) Complexes." J. Am. Chem. Soc.[1][2]2003 , 125, 10780–10781. Link

-

Tryptophol Bioactivity: Palmieri, A.; Petrini, M. "Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds." Nat. Prod. Rep.2019 , 36, 490-530. Link

Application Note: Chemoselective Reduction of (S)-2-(5-bromoindol-3-yl)propionic Acid

Abstract & Core Directive

This guide details the protocol for the reduction of (S)-2-(5-bromoindol-3-yl)propionic acid to its corresponding alcohol, (S)-2-(5-bromoindol-3-yl)propan-1-ol .

Key Synthetic Challenges:

-

Chemospecificity: The 5-bromo aryl halide must remain intact. Strong reducing agents like Lithium Aluminum Hydride (LAH) at elevated temperatures pose a risk of hydrodehalogenation (debromination).

-

Stereochemical Integrity: The

-chiral center must be preserved. Conditions promoting enolization (strong bases, high heat) must be avoided to prevent racemization. -

Indole Sensitivity: The indole nitrogen is susceptible to N-alkylation or side reactions if not properly managed, though it is generally stable to borane reductions.

Recommended Strategy: The Borane-Dimethyl Sulfide (BMS) complex is the reagent of choice. It reduces carboxylic acids at a rate significantly faster than esters, halides, or indoles. It proceeds via an acyloxyborane intermediate, avoiding the racemization-prone enolate pathway common in other methods.

Reaction Mechanism & Logic

The reduction proceeds through the activation of the carboxyl group by borane, making it a potent electrophile for intramolecular hydride delivery.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow of Borane-mediated carboxylic acid reduction. Note that the Indole N-H will initially react with Borane to form an N-B bond, which is hydrolyzed during workup.

Experimental Protocol

Method A: Borane-Dimethyl Sulfide (BMS) Reduction (Primary)

Best for: High yield, stereoretention, and scalability.

Materials

-

Substrate: (S)-2-(5-bromoindol-3-yl)propionic acid (1.0 equiv)

-

Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (3.5 equiv).

-

Note: Excess is required to account for the carboxylic acid (2 equiv hydride) and the indole N-H (1 equiv hydride).

-

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Methanol (MeOH).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the flask with the carboxylic acid substrate (e.g., 10 mmol). Add anhydrous THF (10 volumes, ~30 mL). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Transfer the BMS solution (35 mmol, 17.5 mL of 2M solution) to the addition funnel via syringe.

-

Critical: Add BMS dropwise over 30 minutes. Vigorous hydrogen gas evolution will occur. Maintain internal temperature < 5 °C.

-

-

Reaction:

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Remove the ice bath and allow to warm to Room Temperature (20–25 °C) .

-

Stir for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC. The acid spot should disappear.

-

-

Quenching (Exothermic):

-

Cool the mixture back to 0 °C.

-

Carefully add Methanol (10 mL) dropwise. Caution: Significant H2 evolution.

-

Stir for 30 minutes at room temperature to break down boron-nitrogen complexes.

-

-

Concentration & Workup:

-

Concentrate the mixture under reduced pressure to remove THF and trimethyl borate (azeotrope).

-

Optional (if boron sticks): Redissolve residue in MeOH and concentrate again (repeat 2x).

-

Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

-

1M HCl (mild wash to ensure boron removal).

-

Saturated NaHCO3 (to remove unreacted acid).

-

Brine.[2]

-

-

Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

-

-

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Mixed Anhydride Reduction (Alternative)

Best for: Small scale or if BMS is unavailable. Avoids sulfur smells.

Materials

-

Activator: Isobutyl chloroformate (1.1 equiv).

-

Base: N-Methylmorpholine (NMM) (1.1 equiv).

-

Reductant: Sodium Borohydride (NaBH4) (3.0 equiv).

Step-by-Step Procedure

-

Dissolve the substrate (1.0 equiv) in anhydrous THF at -15 °C (salt/ice bath).

-

Add NMM (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv) dropwise.

-

Stir for 15–30 minutes to form the mixed anhydride (white precipitate of NMM·HCl will form).

-

Filter off the salt rapidly (optional, often done in situ).

-

Add NaBH4 (3.0 equiv) dissolved in a minimal amount of water (or add solid if using MeOH as co-solvent).

-

Note: Adding NaBH4 in MeOH/THF is common for this step.

-

-

Stir at 0 °C for 1 hour.

-

Quench with 1M HCl, extract with EtOAc, and process as above.

Analytical Validation & Quality Control

To ensure the protocol met the "Core Requirements," the product must be validated for purity and enantiomeric excess (%ee).

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6 or CDCl3) | Loss of -COOH proton (12 ppm). Appearance of -CH2OH doublet/multiplet at 3.5–3.7 ppm. Indole NH signal retained. |

| Purity | HPLC (C18 Column) | > 95% Area under curve. |

| Chirality | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Compare with racemic standard). |

| Halide Integrity | Mass Spectrometry (LC-MS) | Presence of Br isotopic pattern (M and M+2 in 1:1 ratio). No M-Br peaks. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reduction of Indole-Borane complex. | Increase MeOH quench time or reflux with MeOH for 1 hr. |

| Debromination | Reaction temperature too high (>50°C). | Keep reaction strictly at RT. Do not reflux during reduction phase. |

| Racemization | Basic conditions during workup or old reagents. | Ensure reagents are anhydrous.[3] Avoid strong bases. |

Safety Considerations (HSE)

-

Borane-DMS: Highly flammable and reacts violently with water. Generates hydrogen gas.[4][5] Must be handled in a fume hood. The DMS component has a strong, disagreeable odor (stench); use bleach to neutralize glassware.

-

Indoles: Generally light-sensitive. Wrap flasks in aluminum foil if the specific derivative is known to degrade.

-

Bromine Substituent: Aryl bromides can be toxic. Handle with gloves and proper PPE.

References

-

Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and halides by borane-dimethyl sulfide. Synthesis.[2][4][6][7][8][9][10][11] Link

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[11] Journal of Organic Chemistry.[12] (Protocol adaptation for chiral preservation). Link

-

Organic Chemistry Portal. Borane-Dimethyl Sulfide (BMS) Reagent Guide. (General stability data for aryl halides). Link

-

Sagar, A. D., et al. (2011).[2] Reduction of Carboxylic Acids to Alcohols... without racemization.[2][11] Journal of Chemical and Pharmaceutical Research.[2] Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. jocpr.com [jocpr.com]

- 3. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]

- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 10. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DE4232505A1 - Process for the reduction of carboxylic acids or carboxylic acid derivatives and new compounds - Google Patents [patents.google.com]

- 12. Borane Reagents [organic-chemistry.org]

Using (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol as a kinase inhibitor intermediate

Executive Summary

In the landscape of kinase inhibitor discovery, the transition from flat, achiral heteroaromatics to three-dimensional, chiral scaffolds is a critical strategy for improving selectivity and solubility.[1] (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol (herein referred to as (S)-5-Br-β-Me-Tryptophol ) represents a high-value "privileged structure" for Fragment-Based Drug Discovery (FBDD).

This application note details the strategic utility of (S)-5-Br-β-Me-Tryptophol as a dual-vector intermediate. Its unique architecture offers two orthogonal handles for diversification:

-

C5-Bromine: A handle for cross-coupling to access the solvent-exposed region or deep hydrophobic pockets (Type I/II binding).[1]

-

Chiral β-Hydroxyalkyl Chain: A stereogenic handle for cyclization into rigid tricycles (e.g., tetrahydrocarbazoles) or conversion to chiral amines, mimicking the ribose-binding sector of ATP.[1]

Chemical Profile & Structural Logic

| Property | Specification | Strategic Advantage |

| IUPAC Name | (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol | Defined stereochemistry avoids late-stage chiral separation. |

| Core Scaffold | Indole (Benzopyrrole) | Mimics the purine core of ATP; forms key H-bonds with the kinase Hinge Region (Glu/Leu residues).[1] |

| C5-Substituent | Bromine (-Br) | Vector 1: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling. |

| C3-Side Chain | (S)-2-hydroxy-1-methylethyl | Vector 2: The β-methyl group restricts conformational freedom (Thorpe-Ingold effect), improving binding entropy. |

| Chirality | (S)-Enantiomer | Targets specific stereochemical pockets (e.g., PKC, GSK-3β) often inaccessible to racemic ligands. |

Strategic Application: Divergent Synthesis Matrix

The power of (S)-5-Br-β-Me-Tryptophol lies in its ability to serve as a linchpin for divergent library synthesis. The following Graphviz diagram illustrates the logical flow from this intermediate to three distinct classes of kinase inhibitors.

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and hydroxyl groups.

Experimental Protocols

Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)

Objective: To extend the scaffold into the hydrophobic pocket without affecting the chiral alcohol or indole NH.[1] Mechanism: Pd(0)-catalyzed cross-coupling.[1] The free hydroxyl group is generally tolerated under these conditions, but protection is recommended for high-yielding scale-up.

Reagents:

-

Substrate: (S)-5-Br-β-Me-Tryptophol (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aq.)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or Schlenk flask, combine the indole substrate, boronic acid, and base solution. Sparge with Argon for 10 minutes to remove O₂ (critical to prevent homocoupling or oxidation of the indole).[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.[1] Seal the vessel immediately.

-

Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS (Target mass = M_indole - Br + Ar).

-

Note: If the hydroxyl group interferes (rare with mild bases), protect as a TBDMS ether prior to coupling (See Reference 1).[1]

-

-

Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The chiral center at C3 remains intact (check via Chiral HPLC if necessary).

Protocol B: Stereospecific Cyclization to Tetrahydrocarbazoles

Objective: To lock the flexible alkyl chain into a rigid tricyclic system, a common motif in PKC and inhibitors (e.g., Sotrastaurin analogs).[1] Mechanism: Intramolecular Friedel-Crafts alkylation or Mitsunobu-type cyclization.

Reagents:

-

Substrate: C5-functionalized (S)-β-Me-Tryptophol (from Protocol A)

-

Lewis Acid: BF₃[1]·OEt₂ (1.1 equiv) or TMSOTf

-

Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous CH₂Cl₂ under N₂ at -78°C.

-

Activation: Dropwise add BF₃·OEt₂. The Lewis acid activates the hydroxyl group (or its mesylate derivative) to generate a transient carbocation.[1]

-

Cyclization: Allow the reaction to warm to 0°C. The electron-rich indole C2 position attacks the carbocation, forming a new 6-membered ring.[1]

-

Quench: Quench with sat. NaHCO₃.

-

Isolation: Extract with DCM. The product is a rigid tricyclic core: (S)-3-methyl-1,2,3,4-tetrahydrocarbazole.

Case Study: Designing a GSK-3β Inhibitor

Target: Glycogen Synthase Kinase 3 Beta (GSK-3β).[1] Design Rationale: GSK-3β inhibitors often require a hydrogen bond donor/acceptor pair for the hinge region (provided by the Indole NH and C2-carbonyl if oxidized). The hydrophobic pocket accommodates the C5-substituent.[1]

Workflow:

-

Start: (S)-5-Br-β-Me-Tryptophol.

-

Step 1 (Protection): Protect the primary alcohol with TBDMS-Cl.[1]

-

Step 2 (Coupling): Perform Suzuki coupling with 3-pyridylboronic acid at the C5-Br position.[1] The pyridine nitrogen provides an additional H-bond acceptor for the kinase "gatekeeper" region.[1]

-

Step 3 (Deprotection & Oxidation): Remove TBDMS (TBAF).[1] Oxidize the alcohol to the carboxylic acid (Jones Reagent) or aldehyde.[1]

-

Result: A chiral indole-3-propionic acid derivative that binds the hinge (Indole NH) and the catalytic lysine (Carboxylate), with the 3-pyridyl group occupying the solvent channel.

Quality Control & Validation

To ensure the integrity of the (S)-enantiomer throughout the synthesis, the following analytical method is required.

Chiral HPLC Method:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Expected Result: (S)-enantiomer typically elutes second (verify with racemic standard).[1] Maintain ee > 98%.

References

-

Palladium-Catalyzed Cross-Coupling on Indoles

-

Synthesis of Chiral Tryptophols

-

Indole Scaffolds in Kinase Inhibition (PKC/GSK3)

-

Mitsunobu Cyclization of Tryptophols

Sources

Application Note & Protocol Guide: Mitsunobu Reaction Conditions for (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol

Abstract: This document provides a comprehensive technical guide for performing the Mitsunobu reaction on (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. It is intended for researchers, chemists, and professionals in drug development. The guide covers the core principles and mechanism of the reaction, detailed experimental protocols for various transformations (esterification, azidation), critical considerations for reagent selection, and robust procedures for product purification. Emphasis is placed on explaining the rationale behind experimental choices to ensure procedural integrity and successful outcomes.

Introduction: The Strategic Value of the Mitsunobu Reaction

The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, is a cornerstone of modern organic synthesis, prized for its ability to convert primary and secondary alcohols into a wide array of functional groups.[1][2] It operates under mild, neutral conditions and, for chiral secondary alcohols, proceeds with a clean inversion of stereochemistry, making it a powerful tool in the synthesis of complex natural products and pharmaceuticals.[3][4][5]

The reaction facilitates the formation of C-O, C-N, C-S, and C-C bonds through a redox-condensation mechanism involving an alcohol, a pronucleophile, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate.[6][7] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[8]

This guide focuses on the application of the Mitsunobu reaction to (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol , a chiral primary alcohol featuring an indole scaffold. While no stereochemical inversion will occur at the carbon bearing the primary hydroxyl group, the reaction serves as a mild and efficient method for functional group interconversion, which is crucial for generating diverse analogues in a drug discovery context. We will explore the specific challenges and considerations related to the indole moiety, particularly the potential for N-alkylation as a side reaction.[9][10]

Core Principles and Reaction Mechanism

A fundamental understanding of the Mitsunobu reaction mechanism is essential for troubleshooting and optimization. The process is a complex, multi-component reaction that transforms a poor leaving group (hydroxyl) into a good one in situ.[8][11]

The generally accepted mechanism involves several key steps:

-

Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic N=N bond of the azodicarboxylate (e.g., DIAD or DEAD), forming a zwitterionic adduct known as a betaine.[6][7]

-

Pronucleophile Deprotonation: The betaine is sufficiently basic to deprotonate the acidic pronucleophile (Nu-H, typically with a pKa ≤ 15), generating the active nucleophile (Nu⁻) for the subsequent substitution step.[12][13]

-

Alcohol Activation: The alcohol's oxygen atom attacks the now positively charged phosphorus atom of the protonated betaine. This step forms the critical alkoxyphosphonium salt intermediate, effectively converting the hydroxyl group into an excellent leaving group.[11]

-

Sₙ2 Displacement: The deprotonated nucleophile (Nu⁻) performs an Sₙ2-type displacement on the carbon atom bearing the activated alkoxyphosphonium group. This step forms the desired product along with triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[1]

Caption: Generalized mechanism of the Mitsunobu reaction.

Reagent Selection and Rationale for the Indole Substrate

Careful selection of reagents is paramount for a successful reaction, especially with a multifunctional substrate like (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol.

| Reagent Class | Recommended Choice | Rationale & Considerations |

| Alcohol Substrate | (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol | Primary alcohol ensures high reactivity. The indole NH (pKa ≈ 17) is a potential competing nucleophile, but is less acidic than typical pronucleophiles (pKa < 15), minimizing N-alkylation under optimized conditions.[9] |

| Azodicarboxylate | Diisopropyl Azodicarboxylate (DIAD) | Preferred over DEAD due to greater thermal stability and reduced shock sensitivity.[1] Often results in more crystalline hydrazine byproducts, aiding purification. |

| Phosphine | Triphenylphosphine (PPh₃) | The standard, cost-effective choice. Polymer-supported PPh₃ is an excellent alternative that simplifies purification by allowing filtration to remove the resulting phosphine oxide.[14] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | The most common and effective solvent.[1][15] Anhydrous conditions are critical to prevent hydrolysis of intermediates. Dichloromethane (DCM) can also be used.[15] |

| Pronucleophile | Varies by desired product | Esterification: Carboxylic acids (e.g., Benzoic acid, p-Nitrobenzoic acid).[7] Azidation: Diphenylphosphoryl azide (DPPA).[16] Etherification: Phenols.[16] |

Detailed Experimental Protocols

Safety First: The Mitsunobu reaction should always be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. DIAD and DEAD are toxic and potentially explosive when heated in undiluted form.[17][18] Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[15]

Protocol 4.1: General Procedure for Mitsunobu Reaction

This protocol outlines the standard procedure. Specific quantities for a 1.0 mmol scale reaction (esterification) are provided as an example.

Reagents & Materials:

-

(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol (1.0 mmol, 269.13 mg)

-

Triphenylphosphine (PPh₃) (1.5 mmol, 393.4 mg)

-

Pronucleophile (e.g., Benzoic Acid) (1.2 mmol, 146.5 mg)

-

Anhydrous THF (10 mL)

-

Diisopropyl Azodicarboxylate (DIAD) (1.5 mmol, 0.30 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask, septum, and nitrogen/argon line

-

Syringes

-

Ice-water bath

Step-by-Step Method:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol (1.0 eq), the chosen pronucleophile (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Add anhydrous THF (10 mL per mmol of alcohol) and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

DIAD Addition: Slowly add DIAD (1.5 eq) dropwise via syringe over 5-10 minutes.[1] A color change (typically to yellow/orange) and the formation of a precipitate (TPPO) may be observed, indicating reaction progress.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Work-up & Purification: Proceed to one of the purification protocols outlined in Section 5.

Protocol 4.2: Specific Application - Azide Formation

To synthesize the corresponding azide, which can be a precursor to the primary amine.

-

Pronucleophile: Use Diphenylphosphoryl Azide (DPPA) (1.2-1.5 eq).

-

Safety Note: This reaction generates an organic azide.[19] Do not heat the reaction mixture or the crude product. It is advisable to use the azide product directly in the next step (e.g., a Staudinger reduction) without isolation if possible.

Work-up and Purification Strategies

A significant challenge in Mitsunobu reactions is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate.[20]

Method 5.1: Standard Chromatographic Purification

-

Concentration: Remove the THF solvent under reduced pressure.

-

Suspension: Suspend the resulting residue in a minimal amount of a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture.[21][22] This will cause some of the TPPO and hydrazine to precipitate.

-

Filtration: Filter the suspension through a plug of silica gel, washing with the same non-polar solvent system to elute the less polar product.[22] The highly polar byproducts will remain on the silica.

-

Column Chromatography: Concentrate the filtrate and purify further using standard flash column chromatography to obtain the pure product.

Method 5.2: Non-Chromatographic TPPO Removal by Precipitation

This method is effective for larger-scale reactions where chromatography is not feasible.[20]

-

Solvent Exchange: After the reaction, concentrate the mixture. Dissolve the residue in a polar solvent like ethanol.[23]

-

Precipitation: Add a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol (2 eq relative to TPPO).[23] Stir to induce precipitation of the ZnCl₂(TPPO)₂ adduct.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Isolation: The filtrate contains the product. Concentrate and purify as needed (e.g., by crystallization or a rapid silica plug).

Caption: Experimental workflow for the Mitsunobu reaction.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| No Reaction / Low Conversion | Wet reagents or solvent. | Ensure all reagents are dry and use anhydrous solvent from a freshly opened bottle or a solvent purification system. |

| Incorrect order of addition. | Follow the standard protocol. For difficult substrates, pre-forming the betaine (adding DIAD to PPh₃ first) may be attempted.[1] | |

| N-Alkylation Side Product | Indole NH acting as a nucleophile. | Ensure the pronucleophile is significantly more acidic (lower pKa) than the indole NH. Using 1.0-1.1 equivalents of the pronucleophile can also help minimize side reactions. |

| Messy Reaction / Multiple Spots on TLC | Unstable betaine or intermediates. | Maintain a low temperature (0 °C) during DIAD addition to control the initial exothermic reaction. |

| Difficult Purification | High polarity of the product, similar to byproducts. | Use polymer-supported PPh₃ to eliminate TPPO formation in solution.[14] Alternatively, try the ZnCl₂ precipitation method.[23] |

References

-

Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

-

Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. [Link]

-

But, T. Y., & Toy, P. H. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Mitsunobu Reaction: Mechanism, Steps & Applications Explained. (2020, December 29). Vedantu. [Link]

-

Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab. [Link]

-

Mitsunobu Reaction. (2025, March 26). Chemistry Steps. [Link]

-

The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. (n.d.). CORE. [Link]

-

Removing Triphenylphosphine Oxide. (n.d.). University of Rochester Chemistry. [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

-

Mitsunobu Reaction - General Procedure. (n.d.). Organic Synthesis. [Link]

-

DIETHYL AZODICARBOXYLATE CAS No 1972-28-7 MATERIAL SAFETY DATA SHEET. (n.d.). [Link]

-

Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). PMC. [Link]

-

Material Safety Data Sheet - Diisopropyl Azodicarboxylate, 97%. (2005, October 3). Cole-Parmer. [Link]

-

Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). ACS Publications. [Link]

-

SAFETY DATA SHEET - ACCELA CHEMBIO INC. (n.d.). [Link]

-

Chromatography-Free Product Separation in the Mitsunobu Reaction. (2025, August 7). ResearchGate. [Link]

-

Diethyl azodicarboxylate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Kaur, N., & Kishore, D. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). RSC Publishing. [Link]

-

Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. (n.d.). ACS Publications. [Link]

-

N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2025, August 6). ResearchGate. [Link]

-

ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC. [Link]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 17. nbinno.com [nbinno.com]

- 18. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shenvilab.org [shenvilab.org]

- 22. Workup [chem.rochester.edu]

- 23. pubs.acs.org [pubs.acs.org]

Protecting Group Strategies for 5-Bromoindole Nitrogen during Synthesis

[1]

Part 1: Strategic Overview – The "Three-Zone" Challenge

Synthesizing complex scaffolds from 5-bromoindole requires navigating a "Three-Zone" reactivity challenge. The molecule possesses three distinct reactive sites that often conflict during transformation:

-

N1 (Indole Nitrogen): Highly acidic (pKa ~16) and nucleophilic after deprotonation. Unprotected N1 leads to catalyst poisoning and side-reactions (N-arylation).

-

C2/C3 (Pyrrole Ring): Electron-rich and prone to electrophilic attack (C3) or lithiation (C2).

-

C5-Br (Aryl Bromide): The primary handle for cross-coupling. It is liable to reductive debromination (loss of Br) or premature Lithium-Halogen (Li-Hal) exchange.

The Core Problem: Reductive Debromination

In Palladium-catalyzed cross-couplings (Suzuki, Heck), an unprotected N1 forms an indolide anion. This electron-rich species donates density into the ring, significantly weakening the C5-Br bond and accelerating oxidative addition of Pd into the C-Br bond, often leading to hydro-dehalogenation (formation of indole) rather than the desired coupling. N-Protection is mandatory to suppress this pathway.

Part 2: Strategic Decision Matrix

Select your protecting group (PG) based on the next step in your synthesis, not just ease of installation.

Figure 1: Decision tree for selecting the optimal N-protecting group for 5-bromoindole based on downstream chemistry.

Part 3: Detailed Protocols

Protocol A: The "Robust Shield" – N-Tosylation

Best For: Suzuki/Heck couplings, crystallizing intermediates, and suppressing C3-electrophilic attack. Mechanism: The sulfonyl group is strongly electron-withdrawing, deactivating the ring. This prevents the formation of the electron-rich species that leads to debromination.[1]

Step 1: Protection[2]

-

Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve 5-bromoindole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 min until gas evolution ceases and the solution turns clear/yellow.

-

Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise or as a solution in minimal DMF.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-H spot will disappear, and a higher Rf spot (N-Ts) will appear.

-

Workup: Pour into ice-water. The product often precipitates as a white solid. Filter and wash with water.[3] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

-

Yield: Typically 90–98%.

Step 2: The "Mild" Deprotection (Cs₂CO₃ Method)

Avoid harsh NaOH refluxes which can degrade sensitive handles.

-

Reaction: Dissolve N-Ts-5-bromoindole derivative in THF:MeOH (2:1) .

-

Conditions: Stir at RT (or mild heat 40–50 °C if sluggish) for 12–24 hours.

-

Workup: Evaporate volatiles, dilute with water, extract with EtOAc.

-

Note: This method preserves esters and other base-sensitive groups better than KOH/EtOH reflux [1].

Protocol B: The "Labile Switch" – N-Boc Protection

Best For: Directed Ortho-Lithiation (DoL) to functionalize C2, and mild acidic deprotection. Critical Warning: N-Boc activates the C2 position for deprotonation, but 5-Br is susceptible to Li-Hal exchange.

Step 1: Protection (Green/Catalytic Method)

-

Reagents: 5-bromoindole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv) in CH₂Cl₂ or Acetonitrile .

-

Procedure: Stir at RT for 2–6 hours. No strong base (NaH) is required.

-

Workup: Wash with dilute citric acid (to remove DMAP/TEA), then brine. Concentrate.

-

Purification: Often requires a short silica plug as Boc-indoles can be slightly unstable on silica over long periods.

Step 2: C2-Lithiation vs. Br-Exchange (The Critical Distinction)

-

Scenario 1: You want to Functionalize C2 and KEEP the Bromine.

-

Reagent: Use LDA (Lithium Diisopropylamide) or LiTMP at -78 °C .

-

Logic: LDA is a bulky base, not a nucleophile. It deprotonates C2 (directed by Boc) faster than it attacks the Br.

-

Protocol: Add LDA to N-Boc-5-bromoindole at -78 °C. Stir 30-60 min. Quench with electrophile (e.g., DMF, MeI). Do NOT use n-BuLi , as it will attack the Br [2].

-

-

Scenario 2: You want to Exchange the Bromine.

-

Reagent: Use t-BuLi (2 equiv) or n-BuLi at -78 °C .

-

Logic: This effects extremely rapid Li-Hal exchange at C5, generating the C5-lithio species for reaction with electrophiles.

-

Protocol C: The "Orthogonal" – N-SEM Protection

Best For: Solubility issues, fluoride-triggered deprotection, and maximum stability against bases/nucleophiles.

-

Reagents: 5-bromoindole (1.0 equiv), NaH (1.2 equiv), SEM-Cl (1.1 equiv) in DMF or THF (0 °C).

-

Workup: Similar to Tosylation.

-

Deprotection:

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1M solution).

-

Conditions: Reflux is often required for indoles (unlike simple alcohols). Add ethylenediamine (5 equiv) to scavenge the formaldehyde byproduct, preventing hydroxymethyl side-products [3].

-

Part 4: Comparative Data & Troubleshooting

Protecting Group Stability Profile

| Feature | N-Tosyl (Ts) | N-Boc | N-SEM |

| Installation | NaH / TsCl | Boc₂O / DMAP | NaH / SEM-Cl |

| Crystallinity | High (Good for purification) | Low (Often oils) | Low (Oils) |

| Suzuki Coupling | Excellent (Prevents debromination) | Good | Excellent |

| Lithiation (C2) | Possible (activates C2) | Excellent (Directing Group) | Poor (Blocking) |

| Acid Stability | High | Low (Cleaves with TFA/HCl) | Moderate |

| Base Stability | Low (Cleaves with NaOH) | Moderate | High |

| Deprotection | Cs₂CO₃ (Mild) or NaOH | TFA or Heat | TBAF (Fluoride) |

Troubleshooting: "My Bromine Disappeared!"

Symptom: You ran a Suzuki coupling on 5-bromoindole and isolated indole (mass M-79/81). Cause:

-

Unprotected Nitrogen: The indolide anion formed in situ promoted oxidative addition at C-Br.

-

Hydride Source: Presence of excess alcohol or formate in the reaction mix. Solution:

-

Ensure N-protection (Ts or SEM preferred).

-

Switch catalyst to Pd(dppf)Cl₂ (robust for bromoindoles).

-

Use anhydrous solvents (Dioxane/DMF) rather than alcohol mixtures if the problem persists.

References

-

Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from

-

Application Notes and Protocols for the Lithiation of N-Boc Protected Bromoindoles. BenchChem. Retrieved from

-

How to avoid debromination in 5-bromoindole reactions. BenchChem. Retrieved from

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. Retrieved from

-

Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. PubMed. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis and purification of (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to achieving high enantiomeric excess (ee) for this valuable chiral building block.

Introduction

(S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final product, making the control of enantiomeric excess a critical aspect of its synthesis. This guide will explore common issues encountered during its preparation and provide practical, evidence-based solutions.

Troubleshooting Guide for Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent challenge in the asymmetric synthesis of chiral alcohols. The following table outlines potential causes and recommended solutions to improve the stereoselectivity of your reaction.

| Issue | Potential Causes | Recommended Solutions & Rationale |

| Low ee in Asymmetric Reduction | 1. Non-Catalytic Background Reaction: A portion of the starting ketone is reduced by the achiral reducing agent (e.g., borane) without the influence of the chiral catalyst, leading to a racemic product.[1][2] | a. Lower the Reaction Temperature: This often suppresses the non-catalytic pathway more significantly than the desired catalytic reaction.[2] b. Slow Addition of Reducing Agent: Maintaining a low concentration of the reducing agent favors the faster, catalyzed reaction pathway. c. Use a Less Reactive Borane Source: Consider using catecholborane instead of borane-THF, as it is generally less reactive in the absence of a catalyst.[3] |